(5-boronopyridin-3-yl)boronic Acid

Description

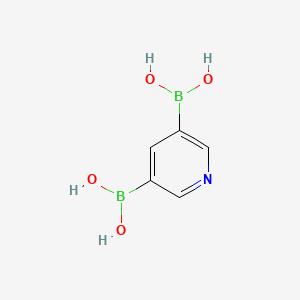

Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols and amines, making them valuable in drug design (e.g., protease inhibitors) and sensing technologies . The compound’s structure features a pyridine ring substituted with a boronic acid group at the 3-position and an additional boron moiety at the 5-position, which may influence its electronic properties, solubility, and reactivity compared to simpler analogues.

Properties

IUPAC Name |

(5-boronopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7B2NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUCYVVWSUZTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406131 | |

| Record name | (5-boronopyridin-3-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012085-48-1 | |

| Record name | (5-boronopyridin-3-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Pyridine-3,5-diyldiboronic acid, also known as 3,5-Pyridine diboronic acid or (5-boronopyridin-3-yl)boronic Acid, is a complex compound with a wide range of potential targets. Similar compounds, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets, exhibiting various pharmacological activities.

Mode of Action

It’s known that boronic acids and their derivatives can form reversible covalent complexes with proteins, enzymes, and other biological targets, which could potentially alter their function

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways. For instance, pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects. The downstream effects of these interactions can vary widely, depending on the specific target and the context in which the compound is used.

Result of Action

Similar compounds have been shown to possess a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities.

Action Environment

The action, efficacy, and stability of Pyridine-3,5-diyldiboronic acid can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds, pH levels, temperature, and other conditions

Biochemical Analysis

Biochemical Properties

Pyridine-3,5-diyldiboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid groups, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. For instance, pyridine-3,5-diyldiboronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.

Cellular Effects

Pyridine-3,5-diyldiboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By inhibiting specific kinases, pyridine-3,5-diyldiboronic acid can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Additionally, the compound’s ability to form covalent bonds with biomolecules can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of pyridine-3,5-diyldiboronic acid involves its interaction with biomolecules through its boronic acid groups. These groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. For instance, pyridine-3,5-diyldiboronic acid can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. This mechanism of action is also applicable to other enzymes and proteins that contain nucleophilic sites susceptible to boronic acid interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyridine-3,5-diyldiboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives. Long-term studies have shown that pyridine-3,5-diyldiboronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods. Its stability and effectiveness can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of pyridine-3,5-diyldiboronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Studies in animal models have shown that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits. Therefore, careful dosage optimization is necessary to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

Pyridine-3,5-diyldiboronic acid is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in the metabolism of carbohydrates, lipids, and nucleic acids by forming covalent bonds with their active sites. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, pyridine-3,5-diyldiboronic acid can interact with cofactors such as NAD+ and FAD, further influencing metabolic pathways and cellular energy production.

Transport and Distribution

Within cells and tissues, pyridine-3,5-diyldiboronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize its boronic acid groups. Once inside the cell, it can bind to intracellular proteins and enzymes, leading to its localization in specific cellular compartments. The distribution of pyridine-3,5-diyldiboronic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of pyridine-3,5-diyldiboronic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell through interactions with targeting signals on proteins. For example, pyridine-3,5-diyldiboronic acid can be localized to the nucleus by binding to nuclear localization signals on transcription factors. Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the compound’s localization and activity within the cell.

Biological Activity

(5-Boronopyridin-3-yl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antibacterial, and enzyme inhibition activities.

This compound has a unique boron-containing structure that allows it to interact with various biological targets. The boronic acid moiety can form reversible covalent bonds with diols, making it a valuable tool in biochemical applications. Its chemical formula is CHBNO.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit promising anticancer properties. A study demonstrated that various boronic acid derivatives act as proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation pathways involved in cell cycle progression and apoptosis.

The mechanism through which this compound exerts its anticancer effects involves inhibition of the 20S proteasome. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing cell death in cancer cells. For instance, a derivative showed an IC value of approximately 6 nM against cancer cell lines, indicating potent activity .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated significant antibacterial activity. Studies have shown that boronic acids can inhibit the growth of various bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis.

Efficacy Against Resistant Strains

Recent investigations revealed that this compound derivatives are effective against multi-drug resistant bacteria. The compound's ability to bind covalently to serine residues in β-lactamases enhances its antibacterial potency . For example, one study reported an inhibitory constant (K) of 0.004 µM against resistant strains .

Enzyme Inhibition Activities

Boronic acids are recognized for their role as enzyme inhibitors. This compound has been studied for its inhibitory effects on various enzymes, including:

- Acetylcholinesterase : Moderate inhibition was noted with an IC value of 115.63 µg/mL.

- Butyrylcholinesterase : Strong inhibition with an IC of 3.12 µg/mL.

- Antiurease : Significant activity with an IC of 1.10 µg/mL.

- Antithyrosinase : Inhibition observed with an IC of 11.52 µg/mL .

These enzyme inhibition profiles suggest potential applications in treating conditions related to enzyme dysregulation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several pyridinyl boronic acids share structural similarities with (5-boronopyridin-3-yl)boronic acid, differing primarily in substituents (Table 1). Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl) lower the pKa of boronic acids, enhancing their Lewis acidity and reactivity .

- Bulky substituents (e.g., isopropoxy) may reduce solubility but improve selectivity in coupling reactions .

Physicochemical Properties

a) Acidity (pKa)

The pKa of boronic acids governs their binding affinity and reactivity. For this compound, the dual boron substitution likely reduces pKa compared to mono-boronic analogues. Studies on fluoro-substituted boronic acids (e.g., 4-fluorophenylboronic acid) show that electronic effects dominate over steric effects in stabilizing the boronate conjugate base . For example:

- Phenanthren-9-yl boronic acid : pKa ~8.5 (estimated), IC₅₀ = 0.225 µM in 4T1 cancer cells .

- 3-AcPBA (3-acetamidophenylboronic acid) : pKa ~8.8, less suited for physiological pH applications .

b) Solubility

Solubility varies significantly among boronic acids. For instance:

- 6-Hydroxynaphthalen-2-yl boronic acid : Sub-micromolar IC₅₀ in cancer assays but prone to precipitation in aqueous media .

- Pyren-1-yl boronic acid: Limited solubility in RPMI culture medium, hindering biological testing . While direct data for this compound is unavailable, its dual boron groups may exacerbate solubility challenges compared to mono-substituted derivatives.

Reactivity in Coupling Reactions

Suzuki-Miyaura cross-coupling efficiency depends on substituent positioning and electronic effects:

- Para- and meta-substituted boronic acids: High yields (e.g., 5-bromoquinoline coupling, 70–85% yield) .

- Ortho-substituted boronic acids : Require optimized conditions (e.g., KF base, excess Pd catalyst) due to steric hindrance and decomposition risks .

For this compound, the 3,5-diboron substitution may slow transesterification equilibria compared to phenylboronic acid, which rapidly forms boroxine trimers in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.